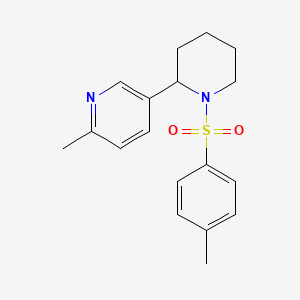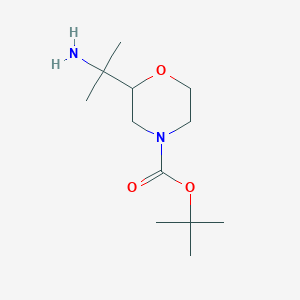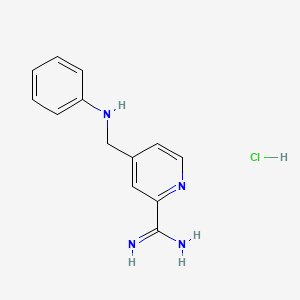
4-((Phenylamino)methyl)picolinimidamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((Phenylamino)methyl)picolinimidamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a phenylamino group attached to a picolinimidamide core, with a hydrochloride salt form enhancing its solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Phenylamino)methyl)picolinimidamide hydrochloride typically involves the reaction of picolinimidamide with phenylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is then purified through crystallization or other separation techniques.
化学反应分析
Types of Reactions
4-((Phenylamino)methyl)picolinimidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The phenylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
科学研究应用
4-((Phenylamino)methyl)picolinimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 4-((Phenylamino)methyl)picolinimidamide hydrochloride involves its interaction with specific molecular targets. The phenylamino group can interact with enzymes or receptors, modulating their activity. The picolinimidamide core may also play a role in binding to nucleic acids or proteins, affecting cellular processes.
相似化合物的比较
Similar Compounds
Picolinimidamide derivatives: These compounds share the picolinimidamide core but differ in their substituents.
Phenylamino derivatives: Compounds with a phenylamino group attached to different cores.
Uniqueness
4-((Phenylamino)methyl)picolinimidamide hydrochloride is unique due to the combination of the phenylamino group and the picolinimidamide core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C13H15ClN4 |
|---|---|
分子量 |
262.74 g/mol |
IUPAC 名称 |
4-(anilinomethyl)pyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C13H14N4.ClH/c14-13(15)12-8-10(6-7-16-12)9-17-11-4-2-1-3-5-11;/h1-8,17H,9H2,(H3,14,15);1H |
InChI 键 |
QQOMCVXSQAYHCF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NCC2=CC(=NC=C2)C(=N)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


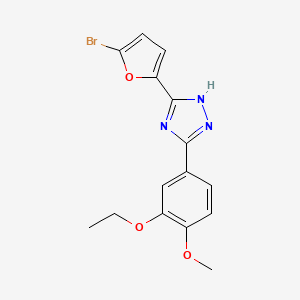

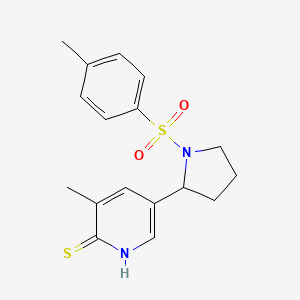

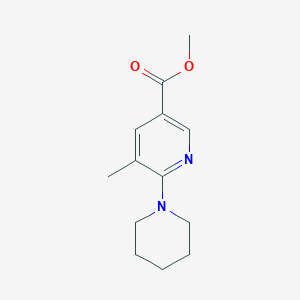
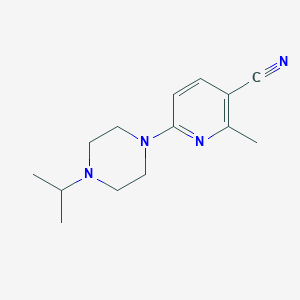
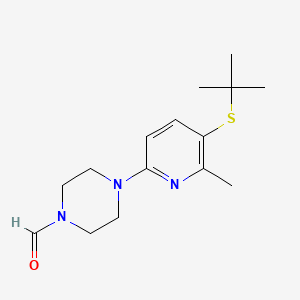
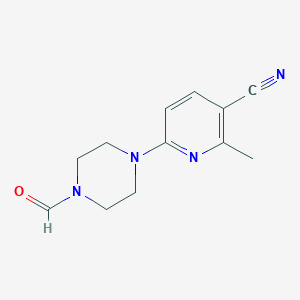
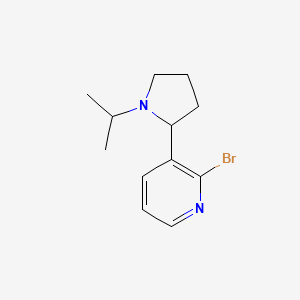
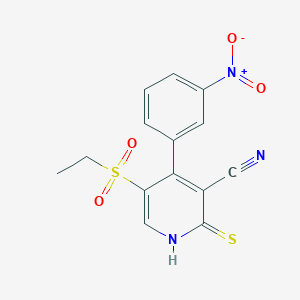
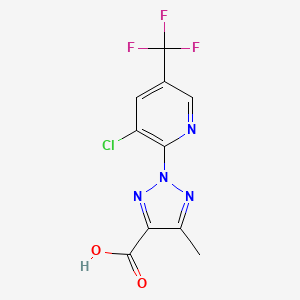
![2-(4-Methoxyphenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B15057829.png)
